3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide
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Overview
Description
3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using reagents such as carboxylic acids and amines.
Industrial production methods may involve optimizing these steps to increase yield and reduce production costs.
Chemical Reactions Analysis
3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-Methoxy-3-(trifluoromethyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:
3-(Trifluoromethyl)piperidine: Similar in structure but lacks the methoxy and carboxamide groups.
3-Methoxy-piperidine: Similar in structure but lacks the trifluoromethyl and carboxamide groups.
Piperidine-1-carboxamide: Similar in structure but lacks the methoxy and trifluoromethyl groups.
The presence of the trifluoromethyl, methoxy, and carboxamide groups in this compound makes it unique and enhances its chemical stability and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C8H13F3N2O2 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
3-methoxy-3-(trifluoromethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C8H13F3N2O2/c1-15-7(8(9,10)11)3-2-4-13(5-7)6(12)14/h2-5H2,1H3,(H2,12,14) |
InChI Key |
XXXLQUOHKWRYKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCN(C1)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
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